molecular formula C6H3BrClN3 B3046357 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1233143-59-3

5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B3046357
CAS No.: 1233143-59-3
M. Wt: 232.46
InChI Key: AXXQRRWVSIJWNS-UHFFFAOYSA-N
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Description

5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine ( 1233143-59-3) is a high-purity chemical building block of significant interest in medicinal chemistry and anticancer drug discovery. This bromo- and chloro- functionalized heterocycle serves as a key synthetic intermediate for the development of novel kinase inhibitors. Its core pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structure in drug design, featured in approved therapeutics and clinical candidates such as the antiviral Remdesivir and the antitumor agent Brivanib . Recent research highlights its specific application in a hybrid drug design approach to create potent Mer Tyrosine Kinase (MERTK) inhibitors . MERTK is a promising oncologic target overexpressed in various cancers, including lung cancer, breast cancer, and acute myeloid leukemia, playing a critical role in cancer cell survival, proliferation, and immune regulation . The bromo and chloro substituents on this versatile scaffold allow for sequential functionalization via cross-coupling and nucleophilic substitution reactions, enabling rapid exploration of structure-activity relationships . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified professionals in a laboratory setting. For safe handling, refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

5-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-2-11-5(4)3-9-6(8)10-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXQRRWVSIJWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1Br)C=NC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725787
Record name 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233143-59-3
Record name 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine can be achieved through various methods. One common approach involves the bromination and chlorination of pyrrolo[2,1-f][1,2,4]triazine derivatives. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective halogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Scientific Research Applications

5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine is used in various scientific research applications:

  • Chemistry: It serves as a building block in synthesizing complex organic molecules.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: It is explored for potential therapeutic uses in drug discovery and development.
  • Industry: The compound is used in developing new materials and chemical processes.

This compound exhibits significant biological activity, particularly as a kinase inhibitor, making it a candidate for drug discovery. Kinases are enzymes crucial in cell signaling through protein phosphorylation. The compound inhibits kinase activity by binding to specific kinase active sites, disrupting their function and altering downstream signaling pathways critical for cell proliferation and survival.

Research suggests that this compound has anticancer activity by inhibiting kinases involved in cancer cell growth. In vitro studies have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example, it has shown cytotoxic effects against human cancer cell lines like MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) at micromolar concentrations.

In addition to anticancer properties, this compound has been evaluated for antimicrobial effects, with preliminary studies suggesting potential activity against certain bacterial strains. However, further research is needed to confirm its efficacy and mechanism in this context.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
  • Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common reagents include nucleophiles for substitution and oxidizing or reducing agents for redox reactions, with reaction conditions optimized based on the desired transformation. The products formed depend on the specific reagents and conditions used; substitution can yield functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Pharmacokinetics and Stability

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Halogenated Pyrrolo[2,1-f][1,2,4]triazine Derivatives

Compound Name CAS Number Substituents Molecular Weight Biological Activity/Data
This compound 1233143-59-3 Br (C5), Cl (C2) 232.47 Under investigation for kinase inhibition and antiviral activity
7-Bromopyrrolo[2,1-f][1,2,4]triazine N/A Br (C7) 213.03 hERG IC₅₀ = 2.5 µM; antitumor activity in preclinical models
7-Chloropyrrolo[2,1-f][1,2,4]triazine N/A Cl (C7) 168.56 42% hERG inhibition at 3.0 µM; MED = 0.03 mg/kg in vivo
5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine 1403767-33-8 Br (C5), Cl (C4) 232.47 Antiproliferative activity against cancer cell lines; structural analog under evaluation
7-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine 1008112-03-5 Br (C7), Cl (C2, C4) 266.91 Enhanced metabolic stability due to multiple halogens; limited toxicity data

Key Observations:

Positional Effects :

  • The 5-bromo-2-chloro substitution (target compound) differs from 7-bromo analogs in electronic distribution and steric interactions, impacting receptor binding .
  • 5-Bromo-4-chloro (CAS 1403767-33-8) shows altered activity compared to the 5-bromo-2-chloro derivative, highlighting the importance of substituent positioning on biological efficacy .

7-chloro derivatives) . Dichloro substitutions (e.g., 7-bromo-2,4-dichloro) improve compound stability but may raise toxicity concerns .

Biological Activity :

  • 7-Bromo and 7-chloro derivatives exhibit significant antitumor activity but differ in cardiovascular toxicity profiles, with the bromo analog showing higher hERG inhibition .
  • 5-Bromo-2-chloro and 5-bromo-4-chloro derivatives are being explored for kinase inhibition, with scaffold hopping strategies optimizing substituents for selectivity .

Comparison with Non-Pyrrolo Triazine Analogs

Table 2: Broader Structural Analogs in Drug Discovery

Compound Name Core Structure Key Features Biological Application
This compound Pyrrolo[2,1-f][1,2,4]triazine Bromo/chloro substitution Kinase inhibition, antiviral
Triazavirin Triazolo[5,1-c][1,2,4]triazine Fused triazole-triazine system Broad-spectrum antiviral
Brivanib alaninate Pyrrolo[2,1-f][1,2,4]triazine 4-(3-Fluoro-4-methylphenyl) substituent FDA-approved VEGFR/FGFR inhibitor
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Pyrrolopyridine Bromo/chloro on adjacent positions Anticancer candidate

Key Observations:

  • Triazavirin (triazolo[2,1-f][1,2,4]triazine) shares the triazine core but lacks the pyrrole ring, reducing conformational flexibility compared to pyrrolo derivatives .
  • Brivanib alaninate demonstrates the scaffold’s versatility, where bulky aromatic substituents (e.g., 4-(3-fluoro-4-methylphenyl)) enhance kinase selectivity .

Biological Activity

5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with significant biological activity, particularly in the realm of medicinal chemistry. This compound has garnered attention for its potential applications in drug discovery, particularly as a kinase inhibitor. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₃BrClN₃
  • CAS Number : 1233143-59-3
  • Structural Features : The compound features a pyrrolo[2,1-f][1,2,4]triazine core structure with bromine and chlorine substituents that influence its reactivity and biological properties.

Target Kinases

This compound primarily targets various protein kinases. Kinases are enzymes that play critical roles in cellular signaling by phosphorylating proteins.

Mode of Action

The compound acts as an inhibitor of kinase activity. By binding to the active sites of specific kinases, it disrupts their function and subsequently alters downstream signaling pathways that are crucial for cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting kinases involved in cancer cell growth. For instance:

  • In vitro studies have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • The compound has been tested against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia), demonstrating significant cytotoxic effects at micromolar concentrations .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects . Preliminary studies suggest potential activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism in this context.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Metabolic Stability : Similar compounds have shown good metabolic stability in biological systems.
  • Environmental Stability : The compound should be stored under inert conditions at temperatures between 2–8°C to maintain its integrity .

Research Applications

This compound serves multiple roles in scientific research:

  • Drug Development : As a potential lead compound for developing new cancer therapies targeting specific kinases.
  • Chemical Synthesis : Used as a building block in organic synthesis to create more complex molecules with desired biological activities .

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaBiological Activity
5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazineC₆H₃BrClN₃Kinase inhibition
7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazineC₇H₅BrClN₃Anticancer activity

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Study : A study conducted on MCF-7 cells demonstrated that the compound inhibited cell proliferation effectively through kinase inhibition (IC50 values in the low micromolar range) .
    Cell LineIC50 (µM)
    MCF-75.0
    K-5623.0
  • Antimicrobial Assessment : Initial screenings indicated moderate activity against Gram-positive bacteria but limited efficacy against Gram-negative strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via halogenation of pyrrolo[2,1-f][1,2,4]triazine precursors. A one-pot preparation method using bromine or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C achieves selective bromination at the 5-position . Chlorination typically employs POCl₃ or PCl₅ under reflux (80–100°C), with yields optimized by controlling stoichiometry (1.5–2.0 equiv. of chlorinating agent) and reaction time (6–12 hr) .
  • Critical Parameters : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~273.3 for C₆H₃BrClN₃) .
  • HPLC : Use reverse-phase chromatography (≥95% purity threshold) with UV detection at 254 nm .

Q. What stability considerations are critical for handling and storage?

  • Stability Profile : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at –20°C in amber vials. Degradation products (e.g., dehalogenated derivatives) form after >6 months at room temperature, detectable via GC-MS .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives for medicinal chemistry applications?

  • Strategy : Perform DFT calculations (B3LYP/6-31G*) to map electron density and predict reactivity at the 5-bromo and 2-chloro positions. Molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR) identifies potential binding modes .
  • Validation : Correlate computational predictions with experimental Suzuki-Miyaura cross-coupling results (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to assess functionalization efficiency .

Q. What strategies resolve contradictory data in cross-coupling reactions involving this compound?

  • Case Study : Discrepancies in coupling yields (40–85%) may arise from:

  • Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(OAc)₂ in aryl boronic acid couplings due to enhanced oxidative addition .
  • Solvent Effects : Dioxane/water mixtures (4:1) reduce side reactions vs. pure DMF .
    • Troubleshooting : Use LC-MS to identify byproducts (e.g., debrominated intermediates) and adjust catalyst loading (5–10 mol%) .

Q. How can researchers optimize regioselective functionalization of the pyrrolotriazine core?

  • Experimental Design :

  • Buchwald-Hartwig Amination : Employ Xantphos/Pd₂(dba)₃ with primary amines (e.g., methylamine) to substitute the 2-chloro group selectively (90% yield, 80°C, 12 hr) .
  • Sonogashira Coupling : Use CuI/Pd(PPh₃)₂Cl₂ with terminal alkynes to functionalize the 5-bromo position .
    • Monitoring : Track regioselectivity via ¹H NMR (disappearance of Cl/Br signals) and X-ray crystallography for unambiguous confirmation .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Process Chemistry Considerations :

  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scaling .
  • Safety : Mitigate exothermic risks during chlorination by using controlled addition of POCl₃ and jacketed reactors .

Methodological Recommendations

  • Data Reproducibility : Document reaction parameters (e.g., ramp rates, degassing steps) to minimize batch-to-batch variability .
  • Theoretical Frameworks : Apply retrosynthetic analysis to prioritize halogen retention or displacement based on target applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine

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